1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole 1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2549050-92-0
VCID: VC11843101
InChI: InChI=1S/C17H23N3/c1-13-4-5-15(3)17(6-13)12-19-9-16(10-19)11-20-8-14(2)7-18-20/h4-8,16H,9-12H2,1-3H3
SMILES: CC1=CC(=C(C=C1)C)CN2CC(C2)CN3C=C(C=N3)C
Molecular Formula: C17H23N3
Molecular Weight: 269.4 g/mol

1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole

CAS No.: 2549050-92-0

Cat. No.: VC11843101

Molecular Formula: C17H23N3

Molecular Weight: 269.4 g/mol

* For research use only. Not for human or veterinary use.

1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole - 2549050-92-0

Specification

CAS No. 2549050-92-0
Molecular Formula C17H23N3
Molecular Weight 269.4 g/mol
IUPAC Name 1-[[1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole
Standard InChI InChI=1S/C17H23N3/c1-13-4-5-15(3)17(6-13)12-19-9-16(10-19)11-20-8-14(2)7-18-20/h4-8,16H,9-12H2,1-3H3
Standard InChI Key VUNMZOIMLIZJDR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)CN2CC(C2)CN3C=C(C=N3)C
Canonical SMILES CC1=CC(=C(C=C1)C)CN2CC(C2)CN3C=C(C=N3)C

Introduction

The compound 1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole belongs to a class of heterocyclic compounds, which are widely studied for their diverse biological and chemical properties. Its structure combines a pyrazole ring, an azetidine moiety, and a dimethylphenyl group, making it a promising candidate for pharmaceutical and biochemical research.

Structural Features

The molecular structure of this compound includes:

  • A pyrazole ring: Known for its stability and prevalence in bioactive molecules.

  • An azetidine group: A four-membered nitrogen-containing ring that imparts rigidity and unique electronic properties.

  • A dimethylphenyl substituent: Enhances hydrophobic interactions and may contribute to binding affinity in biological systems.

These features suggest potential applications in drug discovery, particularly in targeting enzymes or receptors.

Synthesis

Although specific synthetic routes for this compound were not detailed in the provided sources, general strategies for similar compounds involve:

  • Formation of the pyrazole core: Typically achieved via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.

  • Introduction of the azetidine group: Often constructed through nucleophilic substitution or cyclization reactions.

  • Attachment of the dimethylphenyl group: Achieved through alkylation or Friedel-Crafts-type reactions.

These steps are optimized to ensure high yields and purity, often confirmed using analytical techniques like NMR and LC-MS.

Biological Activity

Compounds containing pyrazole and azetidine rings have been extensively studied for their biological activities:

  • Anti-inflammatory properties: Pyrazole derivatives are known inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation pathways.

  • Anticancer activity: The structural framework may interact with DNA or proteins involved in cell proliferation.

  • Antimicrobial effects: Azetidine-containing molecules have shown efficacy against bacterial and fungal strains.

Drug Design

The combination of hydrophobic (dimethylphenyl) and polar (azetidine) groups makes this compound a potential ligand for hydrophobic pockets in proteins, enhancing binding specificity.

Analytical Characterization

To confirm the structure and purity of such compounds, the following techniques are typically employed:

TechniquePurpose
NMR SpectroscopyIdentifies chemical shifts of protons and carbons.
Mass Spectrometry (MS)Confirms molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR)Detects functional groups based on vibrational modes.
X-Ray CrystallographyProvides detailed 3D structural information.

Research Findings on Related Compounds

Studies on structurally related molecules highlight their importance:

  • Pyrazole derivatives have been shown to exhibit antioxidant activity by scavenging free radicals .

  • Azetidine-based compounds have demonstrated antimicrobial properties against resistant strains .

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